2-[(3,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
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Overview
Description
2-[(3,4-Difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of two methoxy groups and a difluorophenylmethyl group attached to the isoquinoline core
Preparation Methods
The synthesis of 2-[(3,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Difluorophenylmethyl Group: The difluorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with a difluorobenzyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[(3,4-Difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide to form different derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy groups to form hydroxyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3,4-Difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(3,4-Difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds, such as:
2-[(3,4-Difluorophenyl)methyl]-5-methyl-4-phenylthiazole: This compound also contains a difluorophenyl group but has a thiazole ring instead of an isoquinoline ring.
N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide: This compound has a difluorophenyl group and a pyrazolo[3,4-b]pyridine ring, making it structurally different from the isoquinoline compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and difluorophenylmethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c1-22-17-8-13-5-6-21(11-14(13)9-18(17)23-2)10-12-3-4-15(19)16(20)7-12/h3-4,7-9H,5-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXQAXOVXBTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=C(C=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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